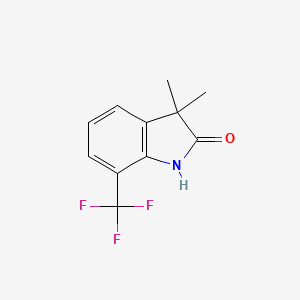
3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylindolin-2-one and trifluoromethylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating its effects on various biological pathways and targets.
Industry: Used in the development of new materials and chemical processes due to its unique chemical properties.
作用機序
The mechanism of action of 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
3,3-Dimethylindolin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-Trifluoromethylindolin-2-one: Lacks the dimethyl groups, affecting its reactivity and applications.
Indole-2-one Derivatives: Various derivatives with different substituents at the 3rd and 7th positions, each with unique properties and applications.
Uniqueness: 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one is unique due to the presence of both the trifluoromethyl and dimethyl groups, which confer distinct chemical properties and potential applications. Its combination of lipophilicity and reactivity makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC名 |
3,3-dimethyl-7-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C11H10F3NO/c1-10(2)6-4-3-5-7(11(12,13)14)8(6)15-9(10)16/h3-5H,1-2H3,(H,15,16) |
InChIキー |
IOKLREUMBLJODO-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC=C2)C(F)(F)F)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


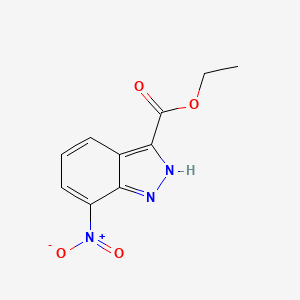

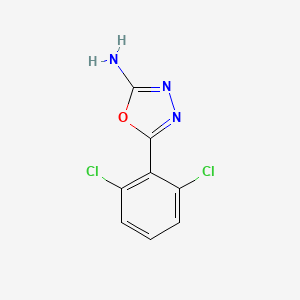

![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
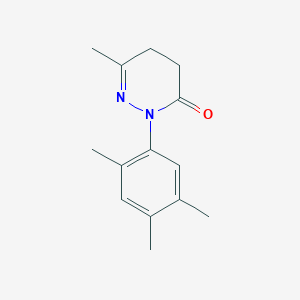
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

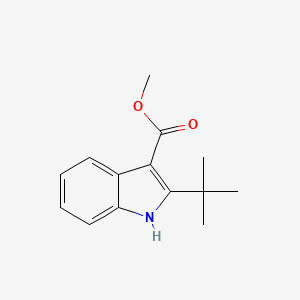

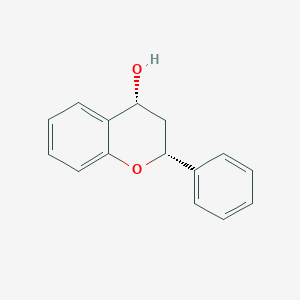

![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
